1-isopropyl-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
1-Isopropyl-3-phenyl-1H-pyrazole-5-carboxamide is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group at the first position, a phenyl group at the third position, and a carboxamide group at the fifth position of the pyrazole ring.
Preparation Methods
The synthesis of 1-isopropyl-3-phenyl-1H-pyrazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropyl-3-phenyl-1H-pyrazole-5-carboxylic acid with an appropriate amine under suitable reaction conditions. The reaction typically requires the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity .
Chemical Reactions Analysis
1-Isopropyl-3-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-isopropyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-Isopropyl-3-phenyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-1H-pyrazole-5-carboxamide: This compound has a methyl group instead of an isopropyl group, which may result in different biological activities and chemical properties.
1-Isopropyl-3-phenyl-1H-pyrazole-4-carboxamide: The position of the carboxamide group is different, which can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications compared to other pyrazole derivatives .
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
5-phenyl-2-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H15N3O/c1-9(2)16-12(13(14)17)8-11(15-16)10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,14,17) |
InChI Key |
IAQYMXZXZHIWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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